molecular formula C45H63N15O8 B1673405 (2S)-2-[[(2S)-2-aminohexanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]pentanediamide CAS No. 109022-88-0

(2S)-2-[[(2S)-2-aminohexanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]pentanediamide

Cat. No. B1673405
M. Wt: 942.1 g/mol
InChI Key: OLHUSXUJHZVGLZ-VCAFKBFISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

HP 228 is a heptapeptide. HP 228 inhibits the induction of nitric oxide synthase.

properties

CAS RN

109022-88-0

Product Name

(2S)-2-[[(2S)-2-aminohexanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]pentanediamide

Molecular Formula

C45H63N15O8

Molecular Weight

942.1 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-aminohexanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]pentanediamide

InChI

InChI=1S/C45H63N15O8/c1-2-3-13-30(46)39(63)56-33(16-17-37(47)61)42(66)60-36(21-28-23-51-25-55-28)44(68)58-34(19-26-10-5-4-6-11-26)43(67)57-32(15-9-18-52-45(49)50)41(65)59-35(40(64)54-24-38(48)62)20-27-22-53-31-14-8-7-12-29(27)31/h4-8,10-12,14,22-23,25,28,30,32-36,53H,2-3,9,13,15-21,24,46H2,1H3,(H2,47,61)(H2,48,62)(H,54,64)(H,56,63)(H,57,67)(H,58,68)(H,59,65)(H,60,66)(H4,49,50,52)/t28?,30-,32-,33-,34-,35-,36-/m0/s1

InChI Key

OLHUSXUJHZVGLZ-VCAFKBFISA-N

Isomeric SMILES

CCCC[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1C=NC=N1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N)N

SMILES

CCCCC(C(=O)NC(CCC(=O)N)C(=O)NC(CC1C=NC=N1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N)N

Canonical SMILES

CCCCC(C(=O)NC(CCC(=O)N)C(=O)NC(CC1C=NC=N1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

sequence

XQXFRWG

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Ac-Nle-Gln-His-D-Phe-Arg-D-Trp-Gly-NH2
acetyl-norleucyl-glutaminyl-histidyl-phenylalanyl-arginyl-tryptophyl-glycinamide
HP 228
HP-228

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-2-[[(2S)-2-aminohexanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]pentanediamide
Reactant of Route 2
Reactant of Route 2
(2S)-2-[[(2S)-2-aminohexanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]pentanediamide
Reactant of Route 3
Reactant of Route 3
(2S)-2-[[(2S)-2-aminohexanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]pentanediamide
Reactant of Route 4
Reactant of Route 4
(2S)-2-[[(2S)-2-aminohexanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]pentanediamide
Reactant of Route 5
Reactant of Route 5
(2S)-2-[[(2S)-2-aminohexanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]pentanediamide
Reactant of Route 6
(2S)-2-[[(2S)-2-aminohexanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]pentanediamide

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